molecular formula C23H28N2O2 B2891577 (4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 951999-10-3

(4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2891577
CAS No.: 951999-10-3
M. Wt: 364.489
InChI Key: OOISLOWIUOWQBE-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.489. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

One notable application involves the synthesis of novel chemical entities with potential therapeutic properties. For instance, research has shown the development of novel pyrazole derivatives exhibiting significant anti-inflammatory activities. These compounds were synthesized through a series of reactions involving chalcones and hydrazine hydrates, demonstrating the utility of related structures in generating bioactive molecules (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Additionally, compounds bearing a benzotriazol-1-yl carboxamide scaffold have been prepared and tested for their inhibitory activities against enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), showcasing the potential of similar structures in the development of enzyme inhibitors (Morera, Labar, Ortar, & Lambert, 2012).

Antifungal Applications

The synthesis of novel methanone derivatives has also been explored for their antifungal properties, with certain substituents enhancing the antifungal activity of these compounds. This suggests that the structural modification of methanone derivatives, including those similar to (4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, could lead to potent antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).

Central Nervous System Receptors

Research into central nervous system (CNS) receptors has also benefited from the synthesis of related compounds. A novel synthesis route for (1-benzylpiperazin-2-yl)methanols starting from (S)-serine led to ligands showing affinity for CNS receptors, indicating the potential for similar compounds to serve as scaffolds for CNS-targeted drug discovery (Beduerftig, Weigl, & Wünsch, 2001).

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-(4-Phenyloxane-4-Carbonyl)Piperazine is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is present in neuro-anatomical regions, stimulating research interest for novel therapeutic targets such as anxiety, depression, nociception, and cognitive function .

Mode of Action

1-Benzyl-4-(4-Phenyloxane-4-Carbonyl)Piperazine, also known as QCF-3, acts as a 5-HT3 receptor antagonist . It interacts with the 5-HT3 receptors, blocking the action of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Biochemical Pathways

The compound’s interaction with the 5-HT3 receptor affects the serotonin pathway. It enhances the antidepressant action of fluoxetine and bupropion . It also potentiates the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice and reverses reserpine-induced hypothermia in rats .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted via the kidneys . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.

Result of Action

The compound exhibits an antidepressant-like effect in rodent behavioral models of depression . Acute and chronic treatment with QCF-3 showed an initial antidepressant-like effect in the forced swim test (FST) and tail suspension test (TST) in mice . Chronic QCF-3 treatment also attenuated behavioral anomalies in olfactory bulbectomized rats .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c26-22(23(11-17-27-18-12-23)21-9-5-2-6-10-21)25-15-13-24(14-16-25)19-20-7-3-1-4-8-20/h1-10H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOISLOWIUOWQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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